Computed Lipophilicity: Lower XLogP3 vs. 3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide
The 2-methoxyethyl substituent confers a computed XLogP3 of 1.2, substantially lower than the 2.8 predicted for its closest commercially cataloged analog bearing an N-(3,4-dimethoxybenzyl) group [1]. This 1.6 log-unit reduction places the compound in a more favorable range for aqueous solubility and reduced CYP450 promiscuity in early lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3-((3-bromopyridin-2-yl)oxy)-N-(3,4-dimethoxybenzyl)pyrrolidine-1-carboxamide: XLogP3 = 2.8 (estimated) |
| Quantified Difference | Δ XLogP3 = -1.6 |
| Conditions | PubChem computed properties; model training set XLogP3 3.0 algorithm |
Why This Matters
Lower lipophilicity directly reduces risk of phospholipidosis and hERG binding, making the methoxyethyl analog a more attractive starting point for lead optimization than high-logP comparators.
- [1] PubChem. Compound Summary for CID 92088779. XLogP3 = 1.2. View Source
